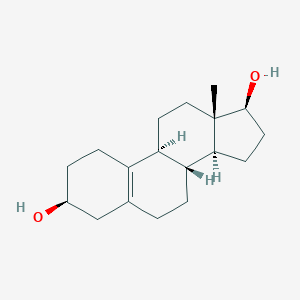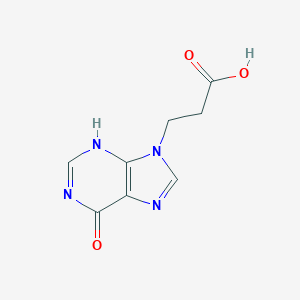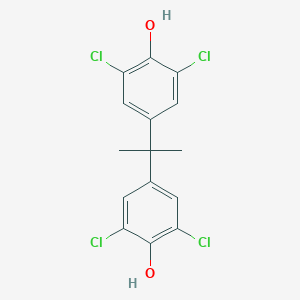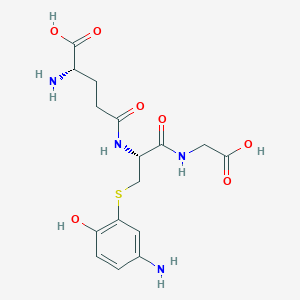![molecular formula C₃₁H₄₆O₆ B029951 (2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid CAS No. 16711-91-4](/img/structure/B29951.png)
(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
説明
11-ketofusidic acid is a steroid ester.
(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid is a natural product found in Ramularia coccinea with data available.
科学的研究の応用
Application in Organic Chemistry Research
Specific Scientific Field
Organic Chemistry
Summary of the Application
11-Ketofusidic acid, a keto derivative of fusidic acid, has been isolated from the products of the oxidation of fusidic acid by chromium trioxide .
Methods of Application or Experimental Procedures
The fusidic acid was oxidized using chromium trioxide . The resulting product was then isolated for further analysis .
Results or Outcomes
The oxidation of fusidic acid resulted in the formation of 11-Ketofusidic acid . This previously unknown keto derivative of the antibiotic was successfully isolated .
Application in Pharmaceutical Formulations
Specific Scientific Field
Pharmaceutical Sciences
Summary of the Application
Fusidic acid has been used in the formulation of emulgels . Emulgels are interesting topical delivery systems that offer many advantages for delivering drugs directly to the site of action and deliver the drug for an extended period of time at the affected site .
Methods of Application or Experimental Procedures
Fusidic acid emulgel was formulated using carbopol 934 as a gelling agent . Light liquid paraffin was used as oil, span 20 as an emulsifier, and propylene glycol as a co-surfactant .
Results or Outcomes
The prepared emulgels showed acceptable physical properties . The best formulation showed better drug release when compared to all other formulations .
Application in Microbiology
Specific Scientific Field
Microbiology
Summary of the Application
Microorganisms encounter acid stress during multiple bioprocesses. Microbial species have therefore developed a variety of resistance mechanisms .
Methods of Application or Experimental Procedures
Understanding the underlying mechanisms of acid tolerance is vital for further applications of these microorganisms .
Results or Outcomes
The acid tolerance mechanisms can be used to protect probiotics against gastric acids during the process of food intake, and can enhance the biosynthesis of organic acids .
Application in Antibacterial Research
Specific Scientific Field
Antibacterial Research
Summary of the Application
11-Keto fusidic acid shows strong antibacterial activity toward Staphylococcus aureus .
Methods of Application or Experimental Procedures
The antibacterial activity of 11-Keto fusidic acid was tested against Staphylococcus aureus .
Results or Outcomes
11-Keto fusidic acid showed strong antibacterial activity toward Staphylococcus aureus with an MIC value of 0.078 μg/mL .
Application in Treatment of Skin Infections
Specific Scientific Field
Dermatology
Summary of the Application
Fusidic acid is used in the treatment of skin infections caused by Corynebacterium minutissimum, Staphylococcus aureus, and Streptococcus .
Methods of Application or Experimental Procedures
Fusidic acid is often used topically in creams for the treatment of these skin infections .
Results or Outcomes
Fusidic acid has been found to be effective in treating these skin infections, reducing symptoms and clearing the infection .
Application in Treatment of Eye Infections
Specific Scientific Field
Ophthalmology
Summary of the Application
Fusidic acid is used in the treatment of bacterial conjunctivitis and other eye and eyelid infections .
Methods of Application or Experimental Procedures
Fusidic acid is often used in eyedrops for the treatment of these eye infections .
Results or Outcomes
Fusidic acid has been found to be effective in treating these eye infections, reducing symptoms and clearing the infection .
特性
IUPAC Name |
(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O6/c1-7-26(34)37-25-16-31(6)21-12-11-20-18(4)23(32)13-14-30(20,5)28(21)24(33)15-22(31)27(25)19(29(35)36)10-8-9-17(2)3/h9,18,20-23,25,28,32H,7-8,10-16H2,1-6H3,(H,35,36)/b27-19-/t18-,20?,21-,22-,23+,25-,28-,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLLRJYHCSQDTN-LFPDIBHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC2(C3CCC4C(C(CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]\1C[C@@]2([C@H]3CCC4[C@@H]([C@@H](CC[C@@]4([C@@H]3C(=O)C[C@H]2/C1=C(\CCC=C(C)C)/C(=O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
CAS RN |
16711-91-4 | |
| Record name | 11-Monoketofusidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B29913.png)

